REACTION_CXSMILES
|
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:12]([O:15][C:16]1[C:23]([O:24][CH3:25])=[CH:22][C:19]([CH:20]=O)=[CH:18][C:17]=1[Br:26])[CH:13]=[CH2:14].[C:27](#[N:31])[CH2:28][C:29]#[N:30].N1CCCCC1>C(O)C.O>[NH2:31][C:27]1[O:11][C:1]2[C:2]([CH:20]([C:19]3[CH:22]=[C:23]([O:24][CH3:25])[C:16]([O:15][CH2:12][CH:13]=[CH2:14])=[C:17]([Br:26])[CH:18]=3)[C:28]=1[C:29]#[N:30])=[CH:3][CH:4]=[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=21
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
271 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=C(C=C(C=O)C=C1OC)Br
|
Name
|
|
Quantity
|
66 mg
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. under LC-MS control till the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled down to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed well with 1:1 mixture of ethanol/water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1OC2=C3C(=CC=C2C(C1C#N)C1=CC(=C(C(=C1)OC)OCC=C)Br)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.8 mmol | |
AMOUNT: MASS | 370 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |